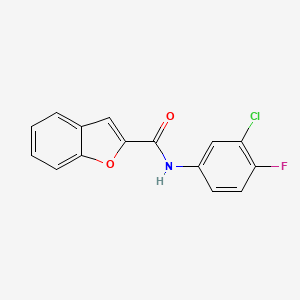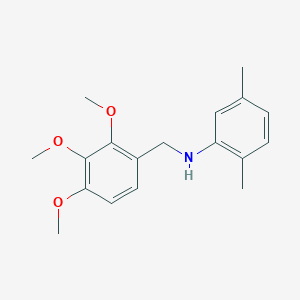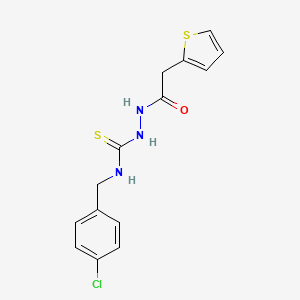
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzofuran core, which is a fused aromatic ring system, and a carboxamide group attached to a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Substitution on the Phenyl Ring:
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the substituted benzofuran with an appropriate amine under conditions such as reflux in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinones or reduction to form dihydrobenzofurans.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Dihydrobenzofurans or other reduced products.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar phenyl substitution pattern but a different core structure.
N-(3-chloro-4-fluorophenyl)acetamide: A simpler analogue with an acetamide group instead of a benzofuran core.
Chloro-fluoro-quinoline derivatives: Compounds with similar halogen substitutions but different core structures.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-8-10(5-6-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULHCVTHKQXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
![2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-1-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ETHAN-1-ONE](/img/structure/B5884762.png)
![N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE](/img/structure/B5884767.png)
![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)propylidene]amino]benzamide](/img/structure/B5884804.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)

